Z-Aevd-fmk

Overview

Description

Mechanism of Action

Target of Action

Z-AEVD-FMK is primarily an irreversible inhibitor of caspase-10 . Caspases are a family of cytosolic aspartate-specific cysteine proteases involved in the initiation and execution of apoptosis . Caspase-10 belongs to the apoptosis initiation group of caspases .

Mode of Action

This compound interacts with caspase-10 and related caspases . At a concentration of 10 µM, it can prevent the initiation of Fas signaling by caspase-10 in Jurkat T lymphoma cells . This interaction prevents Bid cleavage into its active form, thereby inhibiting caspase cascade activation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-10, this compound prevents the initiation of Fas signaling, which is a crucial step in the apoptosis pathway . This results in the prevention of Bid cleavage into its active form, thereby inhibiting the caspase cascade activation and apoptosis .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , which suggests that it can readily cross cell membranes to exert its effects

Result of Action

The primary molecular effect of this compound’s action is the prevention of Bid cleavage into its active form . This results in the inhibition of the caspase cascade activation and apoptosis . On a cellular level, this means that this compound can prevent cell death in cells where apoptosis is initiated by caspase-10 .

Action Environment

It is known that the compound is shipped with polar packs and should be stored at -20 to -70 °c . Repeated freeze-thaw cycles should be avoided . These details suggest that temperature and storage conditions could potentially influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Z-Aevd-fmk plays a significant role in biochemical reactions by inhibiting caspase-10 and other related caspases. Caspases are a family of protease enzymes that play essential roles in apoptosis, necrosis, and inflammation. This compound interacts with these enzymes by binding to their active sites, thereby preventing their catalytic activity. This inhibition is irreversible, meaning that once this compound binds to the caspase, the enzyme is permanently inactivated .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting caspase-10, this compound can prevent the initiation of Fas signaling in Jurkat T lymphoma cells, which in turn prevents the cleavage of Bid into its active form, the activation of the caspase cascade, and apoptosis . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of caspase-10 and related caspases. This binding is facilitated by the fluoromethyl ketone group of this compound, which forms a covalent bond with the cysteine residue in the active site of the caspase. This covalent bond formation leads to the irreversible inhibition of the enzyme, preventing it from cleaving its substrates and thereby blocking the apoptotic signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by storage conditions, with optimal stability observed when stored at -20°C and protected from light . Over time, this compound can degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it can continuously inhibit caspase activity and prevent apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit caspase activity without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve effective caspase inhibition.

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis. It interacts with enzymes such as caspase-10, preventing their activation and subsequent cleavage of apoptotic substrates. This inhibition can affect metabolic flux and metabolite levels, particularly those involved in apoptotic signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters or binding proteins. Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and binding affinities . This compound can accumulate in specific cellular compartments where caspases are active, thereby exerting its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with caspases and other apoptotic proteins. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are closely associated with the localization of its target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-AEVD-FMK is synthesized through a series of peptide coupling reactions. The synthesis involves the protection and deprotection of amino acid residues, followed by coupling with fluoromethyl ketone . The general synthetic route includes:

- Protection of amino acids (Ala, Glu, Val, Asp) using suitable protecting groups.

- Sequential coupling of protected amino acids to form the peptide chain.

- Deprotection of the peptide chain.

- Coupling of the peptide chain with fluoromethyl ketone to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Z-AEVD-FMK primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoromethyl ketone . It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Hydrolysis Reactions: These reactions occur in aqueous solutions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions include modified peptides and hydrolyzed fragments of this compound .

Scientific Research Applications

Z-AEVD-FMK is extensively used in scientific research, particularly in the fields of cell biology, biochemistry, and medicine . Some of its key applications include:

Apoptosis Studies: This compound is used to inhibit caspase-10 activity, allowing researchers to study the role of caspase-10 in apoptosis and related signaling pathways.

Cancer Research: It is used to investigate the mechanisms of cancer cell death and to develop potential therapeutic strategies targeting caspase-10.

Neurodegenerative Diseases: This compound is employed in studies exploring the role of apoptosis in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Drug Development: The compound is used in the development of new drugs targeting caspase-10 and related pathways.

Comparison with Similar Compounds

Similar Compounds

Z-VAD-FMK: Another caspase inhibitor that targets multiple caspases, including caspase-1, -3, -4, -5, -7, -8, and -9.

Z-DEVD-FMK: Specifically inhibits caspase-3 and is used in apoptosis research.

Z-FA-FMK: Inhibits cathepsin B and L, used in studies of lysosomal proteases.

Uniqueness

Z-AEVD-FMK is unique in its specificity for caspase-10, making it a valuable tool for studying the distinct roles of caspase-10 in apoptosis and other cellular processes . Its irreversible inhibition mechanism provides a robust means of blocking caspase-10 activity, allowing for detailed investigations into caspase-10-mediated pathways .

Properties

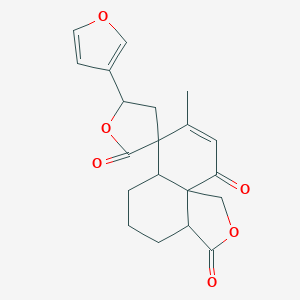

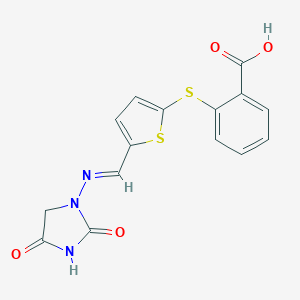

IUPAC Name |

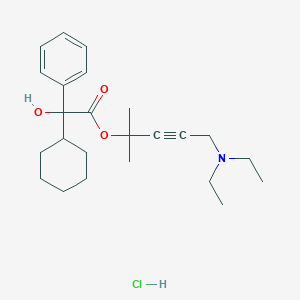

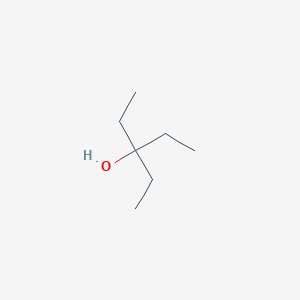

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRBQFKZDGMTP-CDSYHYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FN4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.